ACAT Inhibitory Class Membership: The Target Compound Occupies a Unique Physicochemical Niche Among 4,5-Diphenylthiazole Alkanamides
The ACAT inhibitory activity of 4,5-diphenylthiazole derivatives is confirmed for several (thio)urea analogs, with the most potent compounds (e.g., N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea and N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea) achieving low micromolar IC50 values in a rat liver microsome assay [1]. N-(4,5-Diphenylthiazol-2-yl)-4-isopropoxybenzamide is an alkanamide within this same core scaffold; however, its specific ACAT IC50 has not been publicly disclosed. Its computed lipophilicity (XLogP3-AA = 6.2) is markedly higher than that of the active urea leads (estimated XLogP3 ~3.5–4.5), suggesting differential membrane partitioning and potentially altered enzyme interaction kinetics [2].
| Evidence Dimension | ACAT inhibitory activity (class-level) and lipophilicity |
|---|---|
| Target Compound Data | ACAT IC50: not publicly reported; XLogP3-AA = 6.2 [2] |
| Comparator Or Baseline | N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea (IC50 low μM) and N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (IC50 low μM); estimated XLogP3 ~3.5–4.5 [1] |
| Quantified Difference | XLogP3-AA difference: +1.7 to +2.7 log units vs. active ureas, indicating >50-fold higher predicted partition coefficient. |
| Conditions | Rat liver microsome ACAT assay (formation of cholesteryl[14C]oleate) [1]; XLogP3-AA computed by PubChem [2]. |
Why This Matters
Higher lipophilicity may translate into distinct tissue distribution and intracellular accumulation profiles, making the compound a candidate for probing lipid-rich microenvironments where more polar analogs fail to accumulate.
- [1] Romeo, G., Salerno, L., Milla, P., et al. Synthesis of novel 4,5-diphenylthiazole derivatives as potential acyl-CoA:cholesterol O-acyltransferase inhibitors. Pharmazie, 1999, 54(1), 19-23. PMID: 9987793. View Source
- [2] PubChem Compound Summary for CID 4122719, N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide. National Center for Biotechnology Information (2025). View Source
